molecular formula C11H16N2O B310665 N-isopentylnicotinamide

N-isopentylnicotinamide

Cat. No.: B310665
M. Wt: 192.26 g/mol
InChI Key: FFHYOXCQGRJXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopentylnicotinamide is a derivative of nicotinamide (vitamin B3), where an isopentyl group (C5H11) is attached to the amide nitrogen of the nicotinamide scaffold. Such modifications are often explored in pharmaceutical research to improve bioavailability or target specificity . Nicotinamide itself is a well-studied cofactor in redox reactions and cellular metabolism, with a CAS number of 98-92-0 and a molecular weight of 122.12 g/mol .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(3-methylbutyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-9(2)5-7-13-11(14)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,13,14)

InChI Key

FFHYOXCQGRJXHG-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CN=CC=C1

Canonical SMILES

CC(C)CCNC(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Biological Role/Application
This compound C12H17N2O* 223.28* Not provided Potential bioactivity (inferred)
Nicotinamide C6H6N2O 122.12 98-92-0 Vitamin B3, enzyme cofactor
Isonicotinamide C6H6N2O 122.12 1453-82-3 Antibiotic component (e.g., Cefsulodin)
Tiocarlide C12H17NO 191.27 5198-05-0 Antitubercular agent

*Estimated based on structural analogy to nicotinamide and isopentyl group addition.

Structural and Physicochemical Differences

  • This compound vs. Nicotinamide : The isopentyl group increases molecular weight by ~101 g/mol and significantly enhances lipophilicity. This alteration likely reduces water solubility compared to nicotinamide but may improve membrane permeability and metabolic stability .
  • This compound vs. Isonicotinamide: Isonicotinamide is a positional isomer (amide group at pyridine-4 position vs. pyridine-3 in nicotinamide).
  • This compound vs. Tiocarlide : Tiocarlide contains an isopentyloxy-aniline core instead of a pyridinecarboxamide. Its antitubercular activity suggests that isopentyl groups can confer bioactivity in diverse structural contexts .

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